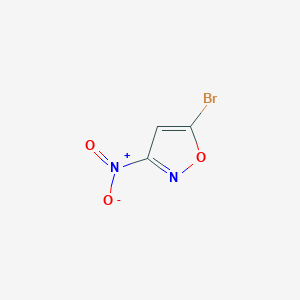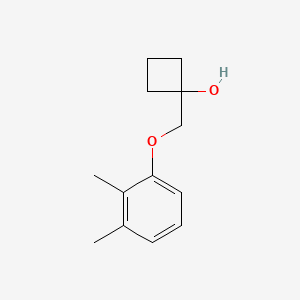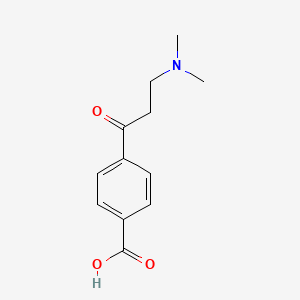
5-Bromo-3-nitroisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-nitroisoxazole is a heterocyclic compound featuring a five-membered ring structure with bromine and nitro substituents. Isoxazoles are known for their significant role in medicinal chemistry due to their diverse biological activities and synthetic versatility .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-nitroisoxazole typically involves the nitration of 5-bromo-isoxazole. This can be achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the cycloaddition reaction of nitrile oxides with alkynes, which can be catalyzed by copper (I) or ruthenium (II) complexes .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are preferred to avoid the high costs and toxicity associated with metal catalysts .
化学反応の分析
Types of Reactions
5-Bromo-3-nitroisoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Cycloaddition: It can participate in 1,3-dipolar cycloaddition reactions with dipolarophiles like alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used.
Reduction: Reducing agents such as tin(II) chloride or iron powder in hydrochloric acid.
Cycloaddition: Copper (I) or ruthenium (II) catalysts are often employed.
Major Products
Nucleophilic Substitution: Substituted isoxazoles with various functional groups.
Reduction: 5-Bromo-3-aminoisoxazole.
Cycloaddition: Isoxazole derivatives with diverse substituents.
科学的研究の応用
5-Bromo-3-nitroisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a ligand in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Bromo-3-nitroisoxazole involves its interaction with specific molecular targets. For instance, it can act as an allosteric modulator of AMPA receptors, enhancing or inhibiting their activity . The nitro group plays a crucial role in its reactivity, facilitating various chemical transformations .
類似化合物との比較
Similar Compounds
5-Nitroisoxazole: Lacks the bromine substituent but shares similar reactivity and applications.
3-Bromo-5-nitroisoxazole: Positional isomer with different reactivity due to the placement of substituents.
5-Bromo-3-aminoisoxazole: Reduction product of 5-Bromo-3-nitroisoxazole with distinct biological activities.
Uniqueness
This compound is unique due to the presence of both bromine and nitro groups, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
特性
分子式 |
C3HBrN2O3 |
|---|---|
分子量 |
192.96 g/mol |
IUPAC名 |
5-bromo-3-nitro-1,2-oxazole |
InChI |
InChI=1S/C3HBrN2O3/c4-2-1-3(5-9-2)6(7)8/h1H |
InChIキー |
AYNLPQKCMBOPRH-UHFFFAOYSA-N |
正規SMILES |
C1=C(ON=C1[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13351899.png)


![6'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13351915.png)



![Rel-(1R,5R,6R)-4-oxo-3-oxabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B13351961.png)


![6-(1,3-Benzodioxol-5-yl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351967.png)

![4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13351977.png)
